N-Propylphosphorothioic triamide
Overview
Description
N-Propylphosphorothioic triamide is a chemical compound with the molecular formula C3H12N3PS . It has an average mass of 153.186 Da and a monoisotopic mass of 153.048950 Da .
Synthesis Analysis
N-Propylphosphorothioic triamide (NPPT) can be synthesized by a one-pot method. This involves a nucleophilic substitution reaction to form N-propylthiophosphoric dichloride, followed by ammonolysis with ammonia gas . .Molecular Structure Analysis
The molecular structure of N-Propylphosphorothioic triamide consists of carbon ©, hydrogen (H), nitrogen (N), phosphorus (P), and sulfur (S) atoms . For a more detailed analysis of the molecular structure, advanced techniques such as X-ray diffraction or spectroscopic methods (FT-IR and NMR) may be used .Physical And Chemical Properties Analysis
N-Propylphosphorothioic triamide has a molecular weight of 153.19 . More detailed physical and chemical properties such as density, melting point, and boiling point may be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Agriculture: Enhancing Nitrogen Use Efficiency
Phosphorothioic triamide, N-propyl-: is widely used in agriculture to improve the efficiency of nitrogen fertilizers. It acts as a urease inhibitor, slowing down the hydrolysis of urea and thus reducing nitrogen loss through ammonia volatilization . This leads to more nitrogen being available for plant uptake, enhancing growth and yield.
Environmental Protection: Reducing Ammonia Emissions
By inhibiting urease activity, N-Propylphosphorothioic triamide helps to reduce ammonia emissions from agricultural fields . This is crucial for protecting the environment from the harmful effects of excess ammonia, such as eutrophication and air pollution.
Soil Health Management
The compound is used to modulate the soil microbial community, particularly affecting the abundance and activity of ammonia-oxidizing archaea and bacteria . This can help in maintaining soil health and ensuring sustainable agricultural practices.
Crop Science: Improving Plant Growth
Research has shown that N-(n-propyl) thiophosphoric triamide -coated urea can significantly improve the growth and nitrogen uptake of crops like maize, leading to better yields and higher nitrogen use efficiency .
Chemical Synthesis: Intermediate in Organic Reactions
In the field of chemistry, N-diaminophosphinothioylpropan-1-amine serves as an intermediate for various organic reactions. Its unique properties enable the synthesis of complex molecules, which can be used in pharmaceuticals and agrochemicals .
Material Science: Fabrication of Functional Materials
The compound’s chemical structure makes it suitable for the development of polymers and catalysts. Its application in material science is emerging, with potential uses in creating new types of functional materials .
Pharmaceutical Research: Drug Development
N-Propylphosphorothioic triamide: is being explored for its potential in pharmaceutical research. Its role as a building block in drug synthesis could lead to the development of novel therapeutic agents .
Sustainable Technologies: Energy and Environmental Applications
The compound’s properties are being investigated for use in sustainable technologies, such as energy storage and environmental remediation. It could play a role in carbon capture and the synthesis of green chemicals, contributing to a more sustainable future .
Mechanism of Action
Target of Action
The primary target of Phosphorothioic Triamide, N-propyl- is the enzyme urease . Urease is a pervasive enzyme in soil microorganisms that converts urea into ammonia .
Mode of Action
Phosphorothioic Triamide, N-propyl- functions as an inhibitor of urease . By inhibiting the activity of urease, it controls the hydrolysis of urea in the soil, thereby limiting the release of ammonia .
Biochemical Pathways
The inhibition of urease by Phosphorothioic Triamide, N-propyl- affects the nitrogen cycle in the soil. Under normal conditions, urease converts urea into ammonia, which is then used by plants. If ammonia is produced faster than it can be utilized by plants, it is susceptible to volatilization . By inhibiting urease, Phosphorothioic Triamide, N-propyl- slows down this process, reducing the loss of nitrogen from the soil and increasing the efficiency of urea fertilizers .
Result of Action
The inhibition of urease by Phosphorothioic Triamide, N-propyl- results in a slower release of ammonia from urea. This leads to a more efficient use of urea fertilizers, as less nitrogen is lost to the atmosphere through volatilization .
Safety and Hazards
N-Propylphosphorothioic triamide is suspected of damaging fertility . It can cause skin irritation and serious eye irritation . Safety precautions include wearing protective gloves, clothing, and eye or face protection . In case of contact with skin or eyes, it’s recommended to wash thoroughly with soap and water or rinse with plenty of water, respectively .
properties
IUPAC Name |
N-diaminophosphinothioylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12N3PS/c1-2-3-6-7(4,5)8/h2-3H2,1H3,(H5,4,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFVZMCKSOGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNP(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020961 | |
Record name | Phosphorothioic triamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylphosphorothioic triamide | |
CAS RN |
916809-14-8 | |
Record name | N-Propylphosphorothioic triamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916809-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorothioic triamide, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorothioic triamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylphosphorothioic triamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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